molecular formula C26H23BrN4O2S B11077804 1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

Cat. No.: B11077804
M. Wt: 535.5 g/mol
InChI Key: XNKZMFSQPGDQOB-UHFFFAOYSA-N
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Description

This compound is a fascinating spirocyclic derivative with a complex structure. Its IUPAC name is 1-[8-(4-bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone . Let’s break down its components:

    Spiro Ring: The central feature is the spiro ring system, which consists of a tetraazaspirodecane core.

    Substituents: It bears a bromophenyl group, a methoxyphenyl group, and a phenyl group.

    Functional Group: The ketone functional group (ethanone) is attached to the spiro ring.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves cyclization of appropriate precursors. For example:

    Spiro Ring Formation: Starting from suitable diamines and thiols, cyclization forms the spiro ring.

    Arylation: The bromophenyl group is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

    Methoxylation: The methoxyphenyl group can be added using methylation reagents.

    Ketone Formation: Finally, the ketone group is introduced through oxidation of the corresponding alcohol.

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The ketone group is susceptible to oxidation, yielding the corresponding carboxylic acid.

    Reduction: Reduction of the ketone leads to the alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Cyclization: The spiro ring can participate in intramolecular cyclizations.

Common Reagents:

    Bromination: N-bromosuccinimide (NBS) or bromine.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄).

Major Products:
  • Oxidation: Carboxylic acid derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various aryl-substituted products.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique structure.

    Biological Studies: Used as a probe to study cellular processes.

    Materials Science: Explored for its liquid crystalline behavior.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, its spirocyclic nature sets it apart. Similar compounds include other spiro derivatives and heterocycles.

Properties

Molecular Formula

C26H23BrN4O2S

Molecular Weight

535.5 g/mol

IUPAC Name

1-[8-(4-bromophenyl)-4-(4-methoxyphenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]ethanone

InChI

InChI=1S/C26H23BrN4O2S/c1-18(32)25-29-31(22-12-14-23(33-2)15-13-22)26(34-25)17-16-24(19-8-10-20(27)11-9-19)28-30(26)21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3

InChI Key

XNKZMFSQPGDQOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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